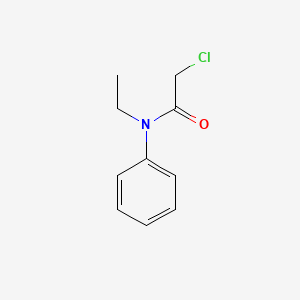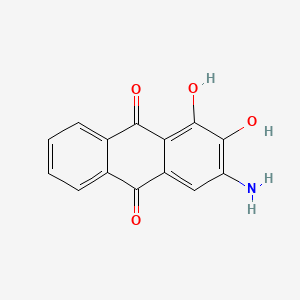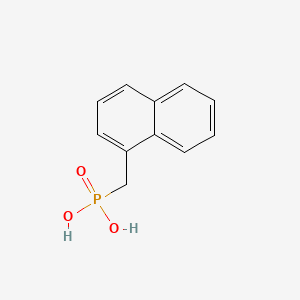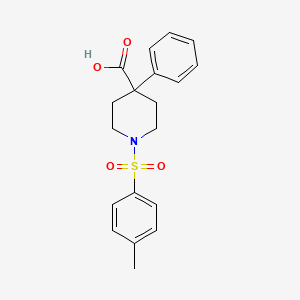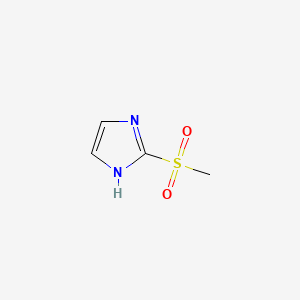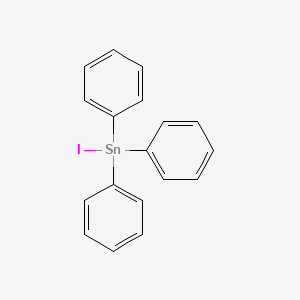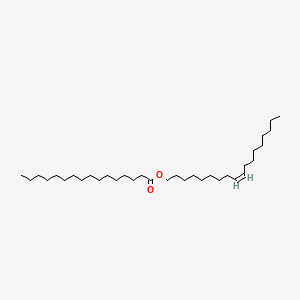
Oleyl palmitate
Übersicht
Beschreibung
Oleyl palmitate, also known as palmitic acid oleyl ester, is a compound with the empirical formula C34H66O2 . It has a molecular weight of 506.89 .
Synthesis Analysis
Oleyl palmitate can be synthesized through the process of transesterification . In one study, palm olein was used as a fatty acid donor for the transesterification reactant . The reaction was catalyzed by Carica papaya Lipase (CPL) in a solvent-free system .
Molecular Structure Analysis
The molecular structure of oleyl palmitate consists of 34 carbon atoms, 66 hydrogen atoms, and 2 oxygen atoms . Its monoisotopic mass is 506.506287 Da .
Chemical Reactions Analysis
Oleyl palmitate can undergo various chemical reactions. For instance, it can be used in the green synthesis of glucose palm oleate through a transesterification process .
Physical And Chemical Properties Analysis
Oleyl palmitate has a density of 0.9±0.1 g/cm3 . Its boiling point is 573.5±29.0 °C at 760 mmHg . The compound has a molar refractivity of 161.4±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 31 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
1. Impact on Breast Cancer Cell Proliferation and Apoptosis
Unsaturated fatty acids like oleate stimulate the proliferation of human breast cancer cells, while saturated fatty acids such as palmitate inhibit growth and induce apoptosis. Specifically, palmitate decreases mitochondrial membrane potential and triggers cytochrome c release. Interestingly, the co-supplementation of oleate can mitigate palmitate-induced apoptosis, indicating a potential interplay between these fatty acids in cancer cell dynamics (Hardy et al., 2003).
2. Role in Insulin Resistance and ER Stress
In skeletal muscle cells, oleate has been shown to prevent palmitate-induced endoplasmic reticulum (ER) stress and inflammation, both of which are linked to insulin resistance. Oleate achieves this by activating AMP-activated protein kinase (AMPK), highlighting its potential therapeutic role in managing conditions like type 2 diabetes mellitus (Salvadó et al., 2013).
3. Effects on Cellular Lipid Metabolism
Research on rat adipocytes demonstrates that saturated fatty acids like palmitate can acutely stimulate glucose transport and eventually lead to insulin resistance after prolonged exposure. Oleate, however, does not stimulate glucose transport and may protect against the development of insulin resistance (Hunnicutt et al., 1994).
4. Influence on Cardiolipin Levels and Apoptosis
Palmitate-induced apoptosis in breast cancer cells involves a decrease in cardiolipin levels and altered mitochondrial function. Oleate's antiapoptotic action seems to involve restoration of cardiolipin levels, suggesting its potential in modulating mitochondrial integrity and function (Buratta et al., 2008).
5. Role in Cardiovascular Health
Studies indicate a differential impact of oleate and palmitate on cardiovascular health. For instance, oleate protects against cardiovascular insulin resistance and may improve endothelial dysfunction in response to inflammatory signals. This suggests its potential cardioprotective role, distinct from the effects of saturated fatty acids like palmitate (Perdomo et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Oleyl palmitate and similar compounds have potential applications in various fields. For instance, glucose palm oleate, synthesized from palm olein and glucose, has been shown to be a potential alternative natural surfactant for cosmetic application . This indicates the potential for oleyl palmitate to be used in similar applications.
Eigenschaften
IUPAC Name |
[(Z)-octadec-9-enyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVXZRVTVSAZJS-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883904 | |
| Record name | Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl palmitate | |
CAS RN |
2906-55-0 | |
| Record name | Oleyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5929H0XN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




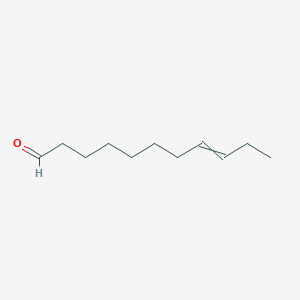

![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)
